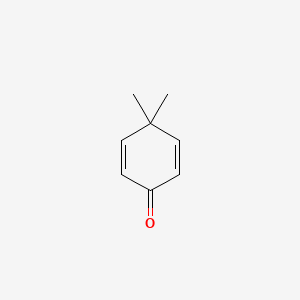

4,4-Dimethylcyclohexadienone

Description

Structure

3D Structure

Properties

CAS No. |

1073-14-9 |

|---|---|

Molecular Formula |

C8H10O |

Molecular Weight |

122.16 g/mol |

IUPAC Name |

4,4-dimethylcyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C8H10O/c1-8(2)5-3-7(9)4-6-8/h3-6H,1-2H3 |

InChI Key |

YKDJBIPPVNMAGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC(=O)C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4,4 Dimethylcyclohexadienone and Its Derivatives

Alkylation Approaches for Cyclohexadienone Scaffold Construction

Alkylation reactions represent a fundamental approach for the construction of substituted cyclohexadienone scaffolds. These methods often involve the introduction of alkyl groups to a pre-existing ring system, influencing the subsequent reactivity and stereochemistry of the molecule. In some synthetic sequences, the alkylation of a bicyclic lactone intermediate is a key step. The stereochemical outcome of such an alkylation can be influenced by factors such as the minimization of torsional strain in the bicyclic ring system, which can direct the approach of the electrophile from an unexpected direction. researchgate.net

Furthermore, the conjugate addition of organocuprates to cyclohexenone systems is a powerful tool for introducing alkyl and vinyl groups. For instance, the conjugate addition of vinyl cuprate (B13416276) to 4,4-dimethylcyclohexa-2,5-dienones provides a straightforward method to access mono- and bis-adducts in good yields. researchgate.net This approach has been utilized in the synthesis of precursors for complex molecules like taxanes, where two copper-catalyzed Grignard conjugate addition reactions on crowded dienones were employed as key transformations. researchgate.net

Dehydrobromination Reactions in Dienone Synthesis

Dehydrobromination of halogenated precursors is a classic and effective method for the introduction of unsaturation to form dienone systems. This strategy often involves the elimination of hydrogen bromide from a dibrominated cyclohexanone (B45756) derivative. The stereochemistry of the starting material, such as 2,6-dibromocyclohexanones, is a critical factor in determining the feasibility and outcome of the elimination reaction. researchgate.net The regioselectivity of the dehydrobromination is also a key consideration, as it dictates the position of the newly formed double bond in the cyclohexadienone ring.

Oxidation-Based Synthetic Routes to Cyclohexadienones

Oxidation reactions provide a direct entry to the cyclohexadienone core from various precursors. One common strategy involves the oxidation of substituted phenols. nih.gov For example, the reaction of a vinyl Fischer carbene complex with an alkyne can produce substituted phenols, which can then be oxidized to the corresponding quinones or cyclohexadienones. nih.gov

Another oxidation-based approach starts from saturated cyclohexane (B81311) rings. For instance, 1,4-cyclohexanediol (B33098) can be oxidized to 1,4-cyclohexanedione (B43130) using hydrogen peroxide in the presence of a catalyst. google.com While this example leads to a dione, similar strategies can be adapted for the synthesis of dienones by careful choice of substrate and oxidizing agent.

Cyclocondensation and Annulation Strategies

Cyclocondensation and annulation reactions are powerful methods for constructing the cyclohexadienone ring system in a single or a few steps. These strategies involve the formation of multiple carbon-carbon bonds and a new ring.

Michael Addition Followed by Ring Formation

The intramolecular Michael reaction is a key strategy for ring formation. organicreactions.org This reaction involves the addition of a nucleophile within the same molecule to an α,β-unsaturated carbonyl system, leading to a cyclic product. organicreactions.org For example, the conjugate addition of diethyl malonate to quinone monoacetals results in an adduct that can undergo acid-catalyzed loss of methanol (B129727) and enolization to form a substituted hydroquinone (B1673460) monoether. researchgate.net

A tandem double Michael addition-Dieckmann condensation reaction has been developed for the one-pot synthesis of 4,4-disubstituted cyclohexane β-keto esters from benzylic nitriles or esters and methyl acrylate. organic-chemistry.org This process, promoted by potassium tert-butoxide, forms three new carbon-carbon bonds, including a quaternary center, in a single operation. organic-chemistry.org The resulting β-keto esters can be readily decarboxylated to yield 4,4-disubstituted cyclohexanones. organic-chemistry.org

| Reactants | Reagents | Product | Yield (%) |

| Benzylic nitriles/esters and methyl acrylate | Potassium tert-butoxide | 4,4-disubstituted cyclohexane β-keto esters | 70-92 |

Robinson Annulation Alternatives for Cyclohexenone Precursors

The Robinson annulation is a classic and widely used method for the formation of six-membered rings in a process that involves a Michael addition followed by an aldol (B89426) condensation. wikipedia.orgjuniperpublishers.com This reaction typically uses a ketone and methyl vinyl ketone to produce an α,β-unsaturated ketone in a cyclohexane ring. wikipedia.org The Robinson annulation is a cornerstone in the synthesis of steroids and other natural products. wikipedia.orgnih.gov

Several variations and alternatives to the traditional Robinson annulation have been developed to improve yields and expand the scope of the reaction. For instance, to avoid the polymerization of methyl vinyl ketone, which can lead to low yields, other Michael acceptors have been employed. juniperpublishers.com The Wichterle reaction, a variant of the Robinson annulation, utilizes 1,3-dichloro-cis-2-butene in place of methyl vinyl ketone. wikipedia.org Other alternatives include the use of α-silylated vinyl ketones and 1-pentene-3-one-4-phosphonate. juniperpublishers.com

An aza-Robinson annulation strategy has also been developed, which involves the conjugate addition of cyclic imides to vinyl ketones, followed by an intramolecular aldol condensation to create fused bicyclic amides. nih.gov

| Reaction Type | Key Reactants | Key Intermediate/Product |

| Classic Robinson Annulation | Ketone, Methyl vinyl ketone | α,β-unsaturated ketone in a cyclohexane ring |

| Wichterle Reaction | Ketone, 1,3-dichloro-cis-2-butene | α,β-unsaturated ketone in a cyclohexane ring |

| Aza-Robinson Annulation | Cyclic imide, Vinyl ketone | Fused bicyclic amide |

Stereoselective and Regioselective Considerations in Synthesis

The control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules like 4,4-dimethylcyclohexadienone derivatives. The conjugate addition of nucleophiles to 4,4-dimethylcyclohexa-2,5-dienones can exhibit high diastereoselectivity, leading to the formation of trans-bis-adducts. researchgate.net

Regioselectivity is also a critical factor, as demonstrated by the reaction of 2,4,4-trimethylcyclohexa-2,5-dienone. In this case, the initial conjugate addition occurs exclusively at the C-5 position, which is distal to the C-2 methyl group. researchgate.net This regioselectivity is primarily governed by electronic effects. researchgate.net Furthermore, the steric hindrance of the nucleophile can also influence the reaction, as a bulky nucleophile like dimethyl malonate may be prevented from adding a second time. researchgate.net

Asymmetric synthesis of Robinson annulation products can be achieved using chiral catalysts, such as L-proline, which can induce enantiomeric excesses of 60–70%. wikipedia.org This enantioselective approach is crucial for the synthesis of optically active natural products and pharmaceuticals. wikipedia.org

| Reaction | Substrate | Outcome | Controlling Factors |

| Conjugate Addition | 4,4-dimethylcyclohexa-2,5-dienones | High diastereoselectivity (trans-bis-adducts) | --- |

| Conjugate Addition | 2,4,4-trimethylcyclohexa-2,5-dienone | Regioselective addition at C-5 | Electronic effects |

| Robinson Annulation | Various ketones | Enantioselective products (60-70% ee) | Chiral catalysts (e.g., L-proline) |

Reactivity and Mechanistic Investigations of 4,4 Dimethylcyclohexadienone

Dienone-Phenol Rearrangement Studies

The dienone-phenol rearrangement is a significant acid-catalyzed reaction of 4,4-disubstituted cyclohexadienones, such as 4,4-dimethylcyclohexadienone. wikipedia.orgslideshare.net This intramolecular rearrangement results in the formation of a stable 3,4-disubstituted phenol (B47542), driven by the thermodynamic stability gained from forming an aromatic ring. ijrar.orgpw.live The reaction typically requires moderately strong acidic conditions, such as sulfuric acid in acetic anhydride, and is considerably exothermic. slideshare.net

The accepted mechanism for the acid-catalyzed dienone-phenol rearrangement of this compound involves several key steps. The process is initiated by the protonation of the carbonyl oxygen atom by an acid catalyst. pw.live This step generates a carbocation, specifically a benzenonium ion, which is stabilized by the delocalization of the positive charge across the ring system. pw.live

In one of the resonance structures of this intermediate, the positive charge is located on a carbon atom adjacent to the quaternary C-4 carbon bearing the two methyl groups. slideshare.netpw.live This proximity facilitates a carbocation rearrangement, specifically a 1,2-alkyl shift. ijrar.org One of the methyl groups at the C-4 position migrates to the adjacent electron-deficient carbon (C-3). This migration is the key step in the skeletal rearrangement. ijrar.org

The final step of the mechanism is the deprotonation of the hydroxyl group by a base (such as water or the conjugate base of the acid catalyst). This step regenerates the acid catalyst and results in the formation of the final aromatic product, 3,4-dimethylphenol. The primary driving force for this entire process is the formation of the highly stable aromatic phenol ring from the non-aromatic dienone substrate. ijrar.orgpw.live

The pathway of the dienone-phenol rearrangement is significantly influenced by the nature of the substituents at the C-4 position. The tendency of a group to migrate is referred to as its relative migratory aptitude (RMA). ijrar.org This aptitude is determined by the ability of the migrating group to stabilize the developing positive charge in the transition state of the 1,2-shift. ijrar.org

When the two substituents at the C-4 position are different, a competition arises, and the group with the higher migratory aptitude will preferentially migrate. In the case of this compound, both substituents are identical (methyl groups), so there is no competition. However, studies on various 4,4-disubstituted cyclohexadienones have established a general order of migratory preference.

Table 1: Relative Migratory Aptitude of Substituents in Dienone-Phenol Rearrangements This table illustrates the general preference for migration of different groups. A group higher on the list will typically migrate in preference to a group lower on the list.

| Migrating Group (R) | Relative Migratory Aptitude |

| Phenyl (or other alkyls) | > COOEt |

| Methyl | > Phenyl |

| Methyl | > Vinyl |

| Alkoxy | > Methyl |

| Phenyl | > Alkoxy |

Data compiled from research on acid-promoted dienone-phenol rearrangements. wikipedia.org

For groups like allyl or benzyl, the rearrangement may proceed through alternative pathways, such as Cope or ijrar.orgpw.live-migrations, respectively, due to the stability of the alternative transition states. wikipedia.orgslideshare.net

Kinetic Isotope Effects (KIEs) are a crucial tool for elucidating the mechanisms of chemical reactions, including rearrangements. nih.gov By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), researchers can determine if a particular bond is broken or formed in the rate-determining step of the reaction.

In the context of the dienone-phenol rearrangement, KIE studies could provide insight into the transition state of the 1,2-methyl shift. For instance, studying the rearrangement of a derivative of this compound with deuterated methyl groups (CD₃) could reveal information about the bonding changes in the transition state. While a primary KIE is not expected for the methyl migration itself (as no C-H bond is broken), a secondary KIE could be observed. Secondary KIEs reflect changes in the hybridization state of the carbon atoms involved.

Although detailed KIE studies specifically for this compound are not extensively documented in the provided sources, the principles have been applied to similar sigmatropic shifts. For example, secondary deuterium (B1214612) KIEs have been used to determine the extent of bond-breaking and bond-making in the transition states of other rearrangements, helping to distinguish between concerted mechanisms and those involving discrete intermediates. datapdf.com Such studies are foundational for confirming that the 1,2-shift is the key event following the initial protonation. slideshare.netnih.gov

The central feature of the dienone-phenol rearrangement is the formation and subsequent isomerization of a carbocation intermediate. ijrar.orguni-stuttgart.de Upon protonation of the carbonyl oxygen of this compound, a resonance-stabilized benzenonium ion is formed. The positive charge is delocalized over the carbon framework of the ring.

The isomerization dynamic within this intermediate is the 1,2-shift of a methyl group. This process transforms the initial secondary carbocation intermediate into a more stable tertiary carbocation, just before deprotonation restores aromaticity. The control of such carbocation rearrangement pathways is a significant challenge in organic synthesis, as minor changes in the substrate or reaction conditions can lead to different product distributions. uni-stuttgart.de The rearrangement of this compound is highly specific, leading to 3,4-dimethylphenol, because the migration of the methyl group and subsequent deprotonation is a very favorable pathway that leads to a stable aromatic product. slideshare.netpw.live

Reduction and Oxidation Reactions

The selective reduction of cyclohexadienone systems presents a synthetic challenge due to the presence of multiple reducible functional groups: two carbon-carbon double bonds and a carbonyl group. Achieving selectivity means reducing one functional group while leaving the others intact.

Research on the selective hydrogenation of related compounds, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), provides valuable insights into potential pathways for this compound. researchgate.net Heterogeneous catalysis, particularly with palladium on a solid support (Pd/C), is a common method for such reductions. researchgate.net

For this compound, a potential selective reduction could target the C=C double bonds to yield 4,4-dimethylcyclohexanone (B1295358). Alternatively, the carbonyl group could be selectively reduced to form 4,4-dimethylcyclohexa-2,5-dien-1-ol. The outcome is highly dependent on the catalyst, solvent, and reaction conditions. Studies on dimedone have shown that a combination of a palladium catalyst with a solid acid co-catalyst, like Amberlyst 15®, can achieve high selectivity for the reduction of one carbonyl group to a methylene (B1212753) group. researchgate.net This suggests that acidic conditions can play a crucial role in directing the reduction.

Table 2: Illustrative Catalytic Systems for Selective Hydrogenation of a Related Cyclohexanone (B45756) Derivative This table, based on the reduction of dimedone to 3,3-dimethylcyclohexanone, demonstrates how catalyst and conditions affect yield and selectivity, principles applicable to this compound.

| Entry | Catalyst | Additive/Solvent | Yield (%) | By-products (%) |

| 1 | 5% Pd/C | Isopropanol | 89 | ~10 |

| 2 | 5% Pd/Al₂O₃ | Isopropanol | 89 | ~10 |

| 3 | 5% Pd/C, Amberlyst 15® | Isopropanol | 96 | ~3 |

| 4 | 5% Pd/C, Amberlyst 15® | Methanol (B129727) | 97 | ~1.3 |

Data adapted from the selective hydrogenation of dimedone. researchgate.net

These findings indicate that for this compound, a palladium-based catalyst system, potentially modified with an acidic component, could be employed to selectively hydrogenate the double bonds while preserving the ketone functionality, or vice-versa, depending on the precise conditions chosen. researchgate.net

Oxidative Transformations to Aromatic Compounds

The transformation of this compound and its derivatives into aromatic compounds represents a significant class of reactions, often proceeding through oxidative processes or rearrangements. These reactions are crucial for the synthesis of various substituted phenolic and aromatic compounds.

One of the key pathways for the aromatization of this compound derivatives is the dienone-phenol rearrangement. This rearrangement can be acid-catalyzed and involves the migration of one of the methyl groups at the C4 position to an adjacent carbon, leading to the formation of a substituted phenol. While this is a rearrangement rather than a direct oxidation, related oxidative processes can facilitate the formation of aromatic systems. For instance, derivatives of 4,4-dimethylcyclohexa-2,5-dienone can undergo aromatization to yield substituted o-xylene (B151617) derivatives researchgate.net.

Furthermore, the oxidative dehydrogenation of cyclohexene (B86901) and its derivatives is a well-established method for the formation of aromatic rings. This process involves the removal of hydrogen atoms and the formation of new double bonds to create an aromatic system. Catalytic systems, often employing transition metals like palladium or platinum, are frequently used to facilitate this transformation in the presence of an oxidizing agent. In some cases, heteropoly acids have been utilized to catalyze the oxidative dehydrogenation of cyclic dienes to their corresponding aromatic counterparts, a process that involves successive electron transfers and proton abstractions noah.nrw. While specific studies detailing the oxidative dehydrogenation of the parent this compound are not abundant in readily available literature, the principles of these reactions on analogous cyclic systems suggest a viable pathway for its aromatization. The reaction would involve the removal of two hydrogen atoms to yield 3,4-dimethylphenol.

The table below summarizes potential oxidative aromatization products of this compound based on established chemical principles.

| Starting Material | Potential Aromatization Product | Reaction Type |

| This compound | 3,4-Dimethylphenol | Oxidative Dehydrogenation |

| Substituted this compound | Substituted o-xylene | Dienone-Phenol Rearrangement/Aromatization researchgate.net |

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools in organic synthesis for the construction of six-membered rings. This compound, with its conjugated diene system containing an electron-withdrawing carbonyl group, can act as a dienophile in these reactions.

Diels-Alder Reactivity and Regioselectivity

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene derivative. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The carbonyl group in this compound makes it an activated dienophile, capable of reacting with various dienes.

The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile is governed by the electronic properties of the substituents on both components. Generally, the most electron-rich carbon of the diene preferentially bonds to the most electron-deficient carbon of the dienophile. This is often referred to as the "ortho-para" rule in the context of substituted dienes and dienophiles youtube.com.

For a dienophile like this compound, the β-carbon (C3 and C5) is rendered electron-deficient due to conjugation with the carbonyl group. When reacting with a diene bearing an electron-donating group (EDG), the regioselectivity can be predicted by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) or by analyzing the partial charges on the reacting atoms.

The table below illustrates the expected major regioisomers in the Diels-Alder reaction of this compound with representative unsymmetrical dienes, based on established principles of regioselectivity.

| Diene (with EDG) | Dienophile | Expected Major Regioisomer | Rationale |

| 1-Methoxy-1,3-butadiene | This compound | "ortho" adduct | The electron-rich C4 of the diene bonds to the electron-deficient C5 of the dienophile. |

| 2-Methyl-1,3-butadiene | This compound | "para" adduct | The electron-rich C1 of the diene bonds to the electron-deficient C5 of the dienophile. |

It is important to note that while these predictions are based on general principles, the actual outcomes can be influenced by steric factors and reaction conditions.

Hetero-Diels-Alder and Related Cycloadditions

The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. This powerful reaction allows for the synthesis of a wide variety of heterocyclic compounds.

While there is extensive literature on hetero-Diels-Alder reactions, specific examples involving this compound as a reactant are not prominently documented in readily available research. However, the carbonyl group within this compound could potentially act as a heterodienophile (a 2π component containing a heteroatom double bond). In such a reaction, an electron-rich diene would react with the C=O double bond. This type of reaction, known as an oxo-Diels-Alder reaction, typically requires Lewis acid catalysis to activate the carbonyl group.

Alternatively, the C=C double bonds of this compound could react with a heterodienophile. For example, nitroso compounds (R-N=O) can act as dienophiles, reacting with dienes to form oxazines.

Given the lack of specific examples involving this compound in hetero-Diels-Alder reactions, the following table presents hypothetical cycloaddition products based on its potential reactivity as either a dienophile or a heterodienophile source.

| Reactant 1 (Diene/Heterodiene) | Reactant 2 (Dienophile/Heterodienophile) | Potential Product Type |

| 1,3-Butadiene | Carbonyl group of this compound | Spirocyclic dihydropyran |

| This compound (as diene) | Nitrosobenzene | Bicyclic oxazine (B8389632) derivative |

These hypothetical reactions illustrate the potential utility of this compound in the synthesis of heterocyclic systems, although experimental validation is needed.

Nucleophilic and Electrophilic Interactions

The reactivity of this compound is significantly influenced by the interplay of steric and electronic effects, which dictate the outcomes of nucleophilic and electrophilic interactions.

Steric and Electronic Effects on Nucleophilic Attack

Nucleophilic attack on this compound can occur either at the carbonyl carbon (1,2-addition) or at the β-carbon of the enone system (1,4-conjugate addition). The regioselectivity and stereoselectivity of this attack are governed by both steric and electronic factors.

Electronic Effects: The conjugated system in this compound results in a polarization of electron density. The carbonyl oxygen is electron-rich, while the carbonyl carbon and the β-carbons (C3 and C5) are electrophilic. This electronic setup favors nucleophilic attack at these positions.

Steric Effects: The presence of the two methyl groups at the C4 position creates significant steric hindrance. This steric bulk can influence the trajectory of the incoming nucleophile.

In the case of conjugate addition to substituted 4,4-dimethylcyclohexadienones, the regioselectivity is found to be primarily directed by electronic effects. For instance, in 2,4,4-trimethylcyclohexa-2,5-dien-1-one, the initial conjugate addition of a nucleophile occurs exclusively at the C5 position, which is distal to the methyl group at C2 researchgate.net. This suggests that the electronic influence of the substituents on the dienone ring plays a more dominant role than steric hindrance in directing the initial nucleophilic attack. However, the second addition of a bulky nucleophile can be prevented by steric hindrance researchgate.net.

The stereochemistry of nucleophilic addition to cyclohexanone systems is generally influenced by factors such as torsional and steric strain, with the nucleophile preferring a trajectory that minimizes these interactions.

The following table summarizes the key factors influencing nucleophilic attack on this compound.

| Factor | Influence on Nucleophilic Attack |

| Electronic | Directs nucleophiles to the electrophilic carbonyl carbon and β-carbons. Substituents on the ring can further influence the regioselectivity of the attack. |

| Steric | The gem-dimethyl group at C4 can hinder attack at adjacent positions and influence the stereochemical outcome of the addition. |

Electrophilic Functionalization

Electrophilic functionalization of this compound can lead to the introduction of various substituents onto the dienone ring. The π-system of the dienone can react with electrophiles, although the electron-withdrawing nature of the carbonyl group deactivates the ring towards electrophilic attack compared to a simple diene.

Despite this deactivation, functionalization is possible under specific conditions. It has been reported that various functional groups can be introduced at the 2-position of 4,4-dimethylcyclohexa-2,5-dienone through transition metal-catalyzed methods researchgate.net. These methods likely involve the formation of an organometallic intermediate that then reacts with an electrophile.

The general principles of electrophilic addition to conjugated dienes can also provide insight. In such reactions, the electrophile adds to one of the double bonds to form a carbocation intermediate, which is stabilized by resonance. A subsequent attack by a nucleophile completes the addition. In the case of this compound, the initial electrophilic attack would likely occur at a position that leads to the most stable carbocation intermediate, which would then be captured by a nucleophile.

The table below outlines potential electrophilic functionalization reactions of this compound.

| Reagent | Potential Product | Reaction Type |

| Transition metal catalyst + Electrophile | 2-Substituted-4,4-dimethylcyclohexadienone researchgate.net | Catalytic Functionalization |

| Electrophile (e.g., Br₂) | Dihalogenated adduct | Electrophilic Addition |

Further research is needed to fully explore the scope and mechanisms of electrophilic functionalization of this compound.

Photochemical Transformations

The interaction of this compound with light induces significant molecular transformations, leading to the formation of structurally complex products. These photochemical reactions are characterized by rearrangements of the carbon skeleton, driven by the energy absorbed from ultraviolet radiation.

Photochemical Rearrangements to Bicyclo[3.1.0]hexanones

The photochemical behavior of 4,4-disubstituted cyclohexadienones is a well-documented area of organic photochemistry. Upon irradiation, these compounds undergo a characteristic rearrangement to form bicyclo[3.1.0]hex-3-en-2-ones. Specifically, this compound rearranges to produce 6,6-dimethylbicyclo[3.1.0]hex-3-en-2-one.

This transformation is a general reaction for many 4,4-disubstituted cyclohexadienones. The reaction proceeds by the absorption of a photon, leading to an excited state that subsequently rearranges to the more stable bicyclic structure. The formation of the bicyclo[3.1.0]hexane system is a direct consequence of the reorganization of the pi and sigma bonds within the cyclohexadienone ring.

Mechanistic Aspects of Photoinduced Reactivity

The photochemical rearrangement of 4,4-disubstituted cyclohexadienones, such as the diphenyl analogue, provides insight into the mechanism for this compound. The process is initiated by the promotion of the dienone to an excited state upon photolysis. This excited state undergoes a rearrangement to form a cyclopropyl (B3062369) intermediate. Subsequently, a different cyclopropane (B1198618) bond can break, leading to the formation of a five-membered ring intermediate. This intermediate then closes to yield the final bicyclo[3.1.0]hexanone product. rug.nl

Further irradiation of the bicyclo[3.1.0]hexanone product can lead to subsequent photochemical reactions, including bridged migrations of the substituents at the 4-position. rug.nl The specific pathway and the efficiency of the rearrangement can be influenced by the nature of the substituents and the reaction conditions, including the wavelength of light used.

Metal-Catalyzed Reactions

The reactivity of this compound and its derivatives can be significantly influenced and controlled by the use of metal catalysts. These catalysts facilitate a variety of transformations, including cross-coupling, hydrogenation, and skeletal rearrangements, often with high levels of selectivity.

Cross-Coupling Reactions Involving Dienone Derivatives

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov While this compound itself may not be a direct partner in many common cross-coupling reactions, its derivatives can be. For instance, conversion of the dienone to a dienol triflate creates a suitable electrophile for reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings. nih.gov Numerous functional groups can be introduced at the 2-position of 4,4-dimethylcyclohexa-2,5-dienone through transition metal-catalyzed methods. This allows for the synthesis of a wide array of substituted phenols and other aromatic compounds following rearrangement.

Table 1: Examples of Cross-Coupling Reactions in Organic Synthesis This table provides a general overview of common cross-coupling reactions and is not specific to this compound derivatives.

| Reaction Name | Electrophile | Nucleophile | Metal Catalyst | Bond Formed |

| Suzuki-Miyaura | Organohalide, Triflate | Organoboron | Palladium | C-C |

| Heck | Organohalide, Triflate | Alkene | Palladium | C-C |

| Buchwald-Hartwig | Organohalide, Triflate | Amine, Alcohol, Thiol | Palladium | C-N, C-O, C-S |

| Sonogashira | Organohalide, Triflate | Terminal Alkyne | Palladium/Copper | C-C |

Regioselective Hydrogenation Studies

Catalytic hydrogenation of cyclohexadienones offers a route to partially or fully saturated cyclic ketones and alcohols. The regioselectivity of this reduction—that is, which of the two double bonds is hydrogenated—can be controlled by the choice of catalyst and reaction conditions. For α,β-unsaturated ketones, the olefinic double bond is often selectively hydrogenated.

Rhodium-based catalysts, such as those employing chiral ligands like BINAP, have been utilized for the desymmetrization of cyclohexadienones, indicating a high degree of control over the hydrogenation process. thieme-connect.com Palladium on carbon (Pd/C) is a common heterogeneous catalyst used for the hydrogenation of alkenes. masterorganicchemistry.com The choice of solvent can also play a role in the outcome of the hydrogenation of related cyclohexenone systems. researchgate.net The hydrogenation typically occurs via syn-addition of hydrogen to the less sterically hindered face of the double bond. masterorganicchemistry.com

Table 2: Common Catalysts for Hydrogenation

| Catalyst | Type | Common Substrates |

| Palladium on Carbon (Pd/C) | Heterogeneous | Alkenes, Alkynes, Carbonyls |

| Platinum(IV) oxide (PtO₂) | Heterogeneous | Alkenes, Aromatic rings |

| Rhodium on Alumina (Rh/Al₂O₃) | Heterogeneous | Aromatic rings |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Homogeneous | Alkenes, Alkynes |

Silver(I)-Catalyzed Rearrangements

Silver(I) salts are known to catalyze rearrangements and cyclization reactions in various organic substrates, particularly those containing strained rings or diene systems. While specific studies on this compound are not prevalent, the reactivity of related systems suggests that it could be susceptible to Ag(I)-catalyzed transformations. For instance, Ag(I) has been shown to catalyze the cycloisomerization of dienes, sometimes involving alkyl rearrangements. researchgate.net Silver-catalyzed tandem cyclizations have also been reported for the synthesis of complex polycyclic structures. mdpi.comnih.gov These reactions typically proceed through cationic intermediates generated by the coordination of the Ag(I) ion to a π-bond, which then initiates a cascade of bond reorganizations.

Electrochemical Investigations

Electrochemically Induced Transformations

There is no available research data specifically documenting the electrochemically induced transformations of this compound. Scientific investigations into the electrochemical properties of cyclohexadienones have explored related structures, but not the 4,4-dimethyl substituted compound.

Consequently, detailed research findings, including data on reduction or oxidation potentials, products of electrolysis, and mechanistic pathways for this compound, are not present in the current body of scientific literature. This includes a lack of data from techniques such as cyclic voltammetry or preparative electrolysis that would provide insight into its electrochemical reactivity.

Further research is required to elucidate the electrochemical behavior of this compound. Such studies would be necessary to generate the data required for a thorough analysis, including the creation of data tables summarizing its electrochemical characteristics and the products formed under various electrochemical conditions.

Advanced Spectroscopic and Characterization Methodologies in 4,4 Dimethylcyclohexadienone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 4,4-Dimethylcyclohexadienone and for probing the mechanisms of its reactions. By analyzing the magnetic properties of its atomic nuclei, researchers can deduce a wealth of information about the molecule's connectivity and chemical environment.

Proton (¹H) NMR spectroscopy is a powerful technique for real-time monitoring of chemical reactions involving this compound. By acquiring spectra at regular intervals, chemists can track the disappearance of reactant signals and the appearance of product signals, providing valuable kinetic data and mechanistic insights. For instance, in acid-catalyzed rearrangement reactions, the characteristic signals of the vinyl and allylic protons of the starting dienone would decrease in intensity, while new signals corresponding to the aromatic or rearranged aliphatic protons of the product would emerge. This allows for the determination of reaction rates and the identification of any transient intermediates that may be present in appreciable concentrations. The integration of these signals provides a quantitative measure of the relative concentrations of reactants and products over time.

Carbon-13 (¹³C) NMR spectroscopy provides crucial information for the structural confirmation of this compound and its derivatives. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a carbon count and providing information about the chemical environment of each carbon. The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment, offering insights into charge distribution within the molecule. For example, the carbonyl carbon (C1) is significantly deshielded and appears at a characteristic downfield shift, while the quaternary carbon (C4) and the methyl carbons also have distinct chemical shifts.

| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Rationale |

|---|---|---|

| C1 (C=O) | ~180-200 | Typical range for a,ß-unsaturated ketone carbonyl carbons. |

| C2/C6 (CH=) | ~125-160 | Represents the vinyl carbons of the dienone system. |

| C3/C5 (CH=) | ~125-160 | Represents the vinyl carbons of the dienone system. |

| C4 (C(CH₃)₂) | ~35-45 | Quaternary carbon attached to two methyl groups. |

| Methyl Carbons (-CH₃) | ~25-30 | Methyl groups attached to a quaternary carbon. |

This table presents predicted chemical shifts based on known values for similar structures and general principles of ¹³C NMR spectroscopy.

For unambiguous assignment of all proton and carbon signals in this compound and its reaction products, especially in cases of spectral overlap, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. For this compound, cross-peaks would be observed between the protons on C2 and C3, and between the protons on C5 and C6, confirming the connectivity within the vinyl systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signal of each vinyl group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For instance, the methyl protons would show a correlation to the quaternary carbon (C4) and to the adjacent vinyl carbons (C3 and C5), providing crucial long-range connectivity information that helps to piece together the molecular structure.

Mass Spectrometry for Molecular Ion Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound and its reaction products. This is particularly useful in distinguishing between isomeric products that have the same nominal mass but different elemental formulas. For example, if a reaction involving this compound (C₈H₁₀O) is expected to yield an isomeric product, HRMS can confirm that the product also has the formula C₈H₁₀O by measuring its mass to a high degree of precision (typically within 5 ppm). This level of accuracy is instrumental in confirming the identity of unknown products formed in mechanistic studies.

| Molecular Formula | Calculated Exact Mass | Typical HRMS Measurement Accuracy |

|---|---|---|

| C₈H₁₀O | 122.0732 | ± 0.0006 |

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to elucidate reaction mechanisms. By replacing one or more atoms in this compound with a heavier isotope (e.g., deuterium (B1214612) for hydrogen, or ¹⁸O for ¹⁶O), researchers can trace the fate of these labeled atoms throughout a chemical reaction. For example, in studying the mechanism of a dienone-phenol rearrangement, one could use an ¹⁸O-labeled this compound. By analyzing the mass of the resulting phenolic product, it can be determined whether the ¹⁸O atom remains in the hydroxyl group or is lost. This information provides direct evidence for the specific bond-breaking and bond-forming steps of the reaction mechanism. Similarly, deuterium labeling at specific positions on the ring can reveal information about hydrogen migration steps.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its various vibrational modes, including stretching, bending, and torsional motions. A standard method for analyzing solid samples is the potassium bromide (KBr) wafer technique, where the compound is dispersed in a KBr matrix and pressed into a thin, transparent disk. The resulting IR spectrum provides a characteristic pattern of absorption bands. nih.gov

Key vibrational frequencies for this compound, as observed in its FTIR spectrum, reveal the presence of its core functional groups. The most prominent bands are associated with the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations, which are fundamental to its cyclohexadienone structure. The positions of these bands are sensitive to the electronic environment within the molecule. Additionally, C-H stretching and bending vibrations of the methyl and vinyl groups provide further structural confirmation.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| C=O Stretch | 1650 - 1680 | Strong absorption characteristic of a conjugated ketone. |

| C=C Stretch | 1600 - 1650 | Absorption related to the double bonds within the cyclohexadiene ring. |

| C-H Stretch (sp²) | 3000 - 3100 | Associated with the hydrogen atoms on the double-bonded carbons. |

| C-H Stretch (sp³) | 2850 - 3000 | Associated with the hydrogen atoms of the methyl groups. |

| C-H Bend | 1350 - 1480 | Bending vibrations of the methyl and methylene (B1212753) groups. |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. Therefore, the C=C bonds of the cyclohexadiene ring are expected to show strong signals in the Raman spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a crucial technique for examining the electronic transitions within this compound. nih.gov This method involves passing a beam of UV or visible light through a sample and measuring the amount of light absorbed at each wavelength. The absorption of this energy promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is characterized by absorption bands that correspond to specific electronic transitions. The conjugated system of the cyclohexadienone ring, which includes the carbon-carbon double bonds and the carbonyl group, is responsible for these absorptions. The primary electronic transitions observed for this type of molecule are π → π* and n → π* transitions. libretexts.org

The π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is typically of high intensity and occurs at shorter wavelengths. The n → π* transition, involving the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital, is generally of lower intensity and appears at longer wavelengths.

| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Description |

| π → π | 200 - 300 | High | Associated with the conjugated π system of the dienone. |

| n → π | 300 - 400 | Low | Involves the non-bonding electrons of the carbonyl oxygen. |

The exact position and intensity of these absorption maxima can be influenced by the solvent used for the analysis, as solvent polarity can affect the energy levels of the molecular orbitals.

Computational and Theoretical Investigations of 4,4 Dimethylcyclohexadienone Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the chemical reactivity of molecules like 4,4-dimethylcyclohexadienone. By calculating the electron density, DFT methods can predict a range of properties, from the preferred sites of reaction to the energetic favorability of different reaction pathways.

Prediction of Preferential Reaction Sites

DFT calculations can be utilized to predict the most likely sites for electrophilic and nucleophilic attack on the this compound molecule. This is often achieved through the analysis of the calculated molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). The MEP map provides a visualization of the charge distribution on the molecule's surface, where regions of negative potential (typically colored red or orange) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the carbonyl oxygen is expected to be a site of high negative electrostatic potential, making it a prime target for electrophiles. Conversely, the carbonyl carbon and the β-carbon atoms of the enone system are expected to be electrophilic and thus susceptible to attack by nucleophiles. Conceptual DFT can be used to further quantify the local electrophilicity and nucleophilicity of different atomic sites within the molecule. rug.nlnih.govusask.cayoutube.com

Reaction Energy Profile Analysis

DFT calculations are instrumental in mapping the energy landscape of a chemical reaction, providing a detailed reaction energy profile. This profile charts the changes in energy as reactants are converted into products, passing through transition states. The height of the energy barrier at the transition state, known as the activation energy, is a critical determinant of the reaction rate.

For reactions involving this compound, such as Diels-Alder cycloadditions or conjugate additions, DFT can be used to calculate the energies of the reactants, products, intermediates, and transition states. bhu.ac.inresearchgate.net By comparing the activation energies of different possible reaction pathways, chemists can predict which products are kinetically favored. For example, in a Diels-Alder reaction, DFT can help determine whether the endo or exo product is more likely to form by calculating the respective transition state energies.

Table 1: Illustrative Reaction Energy Data for a Generic Diels-Alder Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Endo Transition State | +25.0 |

| Exo Transition State | +28.5 |

| Endo Product | -15.0 |

| Exo Product | -12.0 |

Note: This table presents hypothetical data to illustrate the concept of a reaction energy profile. Actual values for reactions of this compound would require specific DFT calculations.

Steric and Electronic Effects Modeling

The reactivity of this compound is governed by a delicate interplay of steric and electronic effects. The gem-dimethyl group at the C4 position exerts a significant steric influence, potentially hindering the approach of bulky reagents. The conjugated enone system, on the other hand, dictates the electronic properties of the molecule.

Computational models, particularly those based on DFT, can help to disentangle these effects. rsc.orgresearchgate.net By performing calculations on a series of related molecules with varying substituents, it is possible to systematically probe the influence of steric bulk and electronic properties on reaction outcomes. For instance, an Activation Strain Model (ASM) combined with Natural Energy Decomposition Analysis (NEDA) can partition the interaction energy between reactants into contributions from steric repulsion, electrostatic interactions, and orbital interactions. mdpi.com This allows for a quantitative assessment of how steric and electronic factors influence the transition state geometry and, consequently, the reaction's stereoselectivity and regioselectivity.

Enantioselectivity Predictions

In asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other, DFT calculations can be a valuable tool for predicting and understanding enantioselectivity. researchgate.net For reactions such as the enantioselective conjugate addition to this compound, computational models can be built to simulate the interaction of the substrate with the chiral catalyst.

By calculating the energies of the diastereomeric transition states leading to the two different enantiomers, the enantiomeric excess (ee) of the reaction can be predicted. researchgate.net These models can provide detailed three-dimensional representations of the transition states, highlighting the key non-covalent interactions (e.g., hydrogen bonds, steric repulsions) between the substrate, catalyst, and reagents that are responsible for the observed stereochemical outcome. This information is crucial for the rational design of new and more effective chiral catalysts.

Molecular Orbital Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding chemical reactivity based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The energy and spatial distribution of these orbitals are key to predicting the feasibility and regioselectivity of a reaction.

In the context of this compound, the HOMO is typically a π-orbital associated with the conjugated system, while the LUMO is the corresponding π*-antibonding orbital. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.govresearchgate.netschrodinger.com

For reactions where this compound acts as an electrophile (e.g., in conjugate additions), the reaction is often dominated by the interaction of the nucleophile's HOMO with the dienone's LUMO. The regioselectivity of the attack can be predicted by examining the lobes of the LUMO; the nucleophile will preferentially attack the atom with the largest LUMO coefficient. Conversely, in reactions where it acts as a nucleophile, the interaction between its HOMO and the electrophile's LUMO is paramount.

Table 2: Representative HOMO-LUMO Energy Gaps for Cyclic Enones

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Cyclohexenone | -6.8 | -1.2 | 5.6 |

| Cyclopentenone | -7.0 | -1.0 | 6.0 |

| This compound | (requires specific calculation) | (requires specific calculation) | (requires specific calculation) |

Note: The values for cyclohexenone and cyclopentenone are illustrative and taken from general computational chemistry literature. Specific values for this compound would need to be calculated.

Transition State Modeling and Reaction Pathway Characterization

The characterization of transition states is a cornerstone of computational reaction chemistry. A transition state represents the highest energy point along a reaction coordinate and is a fleeting arrangement of atoms that is neither reactant nor product. By locating and analyzing the geometry and energy of the transition state, chemists can gain a deep understanding of the reaction mechanism. ox.ac.uk

For reactions of this compound, such as the Diels-Alder reaction, computational methods can be used to model the three-dimensional structure of the transition state. growingscience.comrsc.org These models can reveal the extent of bond formation and breaking at the transition state, as well as the geometrical arrangement of the reacting molecules. For example, in a Diels-Alder reaction, the transition state geometry can indicate whether the reaction is synchronous (both new bonds form simultaneously) or asynchronous (one bond forms before the other).

Furthermore, by following the reaction pathway downhill from the transition state in both forward and reverse directions (a technique known as Intrinsic Reaction Coordinate or IRC analysis), the entire reaction pathway connecting reactants to products can be mapped out. This provides a comprehensive picture of the reaction mechanism and can reveal the presence of any short-lived intermediates. growingscience.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. These simulations can provide detailed insights into the conformational dynamics and the influence of solvent on the behavior of molecules like this compound. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate a trajectory that describes how the positions and velocities of particles vary over time.

For this compound, MD simulations could be particularly insightful in several areas. Firstly, they can be employed to explore the conformational landscape of the molecule. This would involve identifying the most stable conformations, the energy barriers between them, and the flexibility of the cyclohexadienone ring. Understanding the accessible conformations is crucial as it can significantly influence the molecule's reactivity and its interactions with other molecules.

Quantum Chemical Studies on Charge Distribution and Stability

Quantum chemical studies provide fundamental insights into the electronic structure, charge distribution, and stability of molecules. These calculations, based on the principles of quantum mechanics, can elucidate the reactivity and properties of this compound at an atomic and electronic level.

The distribution of electron density in a molecule is a key determinant of its chemical behavior. For this compound, the presence of the electron-withdrawing carbonyl group and the conjugated double bonds leads to a non-uniform charge distribution. Quantum chemical calculations can precisely map this distribution, identifying regions of high and low electron density. The oxygen atom of the carbonyl group is expected to have a partial negative charge, making it a potential site for electrophilic attack. Conversely, the carbon atoms in the ring, particularly the carbonyl carbon, will have partial positive charges, rendering them susceptible to nucleophilic attack.

While extensive quantum chemical research specifically targeting this compound is limited, computed properties from databases like PubChem offer a glimpse into its fundamental characteristics. nih.gov

Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H10O |

| Molecular Weight | 122.16 g/mol |

| IUPAC Name | 4,4-dimethylcyclohexa-2,5-dien-1-one |

| InChI | InChI=1S/C8H10O/c1-8(2)5-3-7(9)4-6-8/h3-6H,1-2H3 |

| InChIKey | YKDJBIPPVNMAGR-UHFFFAOYSA-N |

| SMILES | CC1(C=CC(=O)C=C1)C |

These descriptors provide a foundational identity for the molecule in computational studies. Further quantum chemical investigations would be invaluable in building a more comprehensive understanding of the electronic factors that govern the reactivity and stability of this compound.

Applications in Advanced Organic Synthesis and Materials Research

Use as a Chemical Synthon for Complex Molecular Architectures

As a chemical synthon, 4,4-Dimethylcyclohexadienone provides a versatile starting point for the construction of intricate molecular frameworks. Its dienone structure contains multiple reactive sites that can be selectively targeted to build stereochemically rich and complex molecules. The compound participates in a variety of reactions, including conjugate additions and cycloadditions, making it a powerful tool for synthetic chemists. For instance, it can form Michael adducts with various carbon-based nucleophiles and act as a dienophile in Diels-Alder reactions.

The bicyclo[3.3.1]nonane skeleton is a core structural motif present in numerous biologically active natural products. The synthesis of this bicyclic system is a significant challenge in organic chemistry, and this compound has been successfully employed as a precursor. A key strategy involves a double Michael addition reaction. In one such synthesis, this compound reacts with dimethyl acetonedicarboxylate to form the core structure of 9,9-dimethylbicyclo[3.3.1]nonane-3,7-dione, demonstrating its utility in creating these complex bicyclic systems. smolecule.com

Table 1: Synthesis of Bicyclo[3.3.1]nonane Core from this compound

| Reactant A | Reactant B | Key Transformation | Product Core Structure |

|---|

Bridged polycyclic compounds are a class of molecules characterized by their rigid, three-dimensional structures. The synthesis of these architectures is of great interest due to their prevalence in natural products and their applications in medicinal chemistry. The bicyclo[3.3.1]nonane system, derived from this compound, is a prime example of a bridged polycyclic framework. smolecule.com The strategic use of the dienone as a starting material allows for the controlled formation of the two rings and the connecting bridgeheads, establishing the complex spatial arrangement inherent to these structures. smolecule.com

Model Compound for Fundamental Reactivity Studies in Ketone and Dienone Chemistry

The relatively simple and well-defined structure of this compound makes it an excellent model compound for studying the fundamental reactivity of ketones and dienones. Researchers utilize it to explore reaction mechanisms, stereoselectivity, and the influence of catalysts on chemical transformations. For example, studies on the conjugate addition of various nucleophiles to this compound and its derivatives provide valuable insights into the electronic and steric factors that govern these reactions. Furthermore, its behavior in Diels-Alder reactions helps elucidate the principles of cycloaddition chemistry. nih.gov

Functionalization Strategies for Novel Material Science Applications

In the field of materials science, there is an ongoing search for novel organic molecules that can be functionalized and incorporated into larger systems like polymers or other advanced materials. The reactivity of this compound makes it a candidate for such applications. Its derivatives are explored for potential use in polymers or as specialized additives. smolecule.com The ketone and olefinic functionalities serve as handles for functionalization, allowing the molecule to be potentially integrated into polymer chains or attached to material surfaces, thereby imparting specific chemical or physical properties.

Role in the Study of Carbocation Rearrangements and Mechanisms

This compound serves as a key substrate for studying a classic example of a carbocation-mediated reaction: the dienone-phenol rearrangement. Under acidic conditions, the dienone can undergo aromatization to form substituted phenolic compounds. nih.gov This transformation proceeds through a carbocation intermediate, and the migration of one of the methyl groups from the C4 position is a critical step. Studying this rearrangement provides fundamental insights into the mechanisms of carbocation stability, 1,2-alkyl shifts, and the driving forces behind molecular restructuring. The well-defined nature of the starting material and the resulting aromatic product allows for clear mechanistic investigation.

Future Research Directions and Emerging Challenges

Development of Novel Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and the development of asymmetric routes to derivatives of 4,4-Dimethylcyclohexadienone is a significant area of ongoing research. A primary strategy in this field is the asymmetric desymmetrization of the prochiral 4,4-disubstituted cyclohexadienone core. nih.govnih.gov

Organocatalysis: Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective intermolecular Diels-Alder reaction of 4,4-disubstituted cyclohexadienones. rsc.org This approach allows for the creation of multiple stereocenters in a single step with high levels of enantioselectivity. Similarly, organocatalytic conjugate addition reactions have been employed to initiate domino processes that result in the desymmetrization of 2,5-cyclohexadienones. researchgate.net Future work in this area will likely focus on expanding the scope of organocatalysts and dienophiles to access a wider range of structurally complex and stereochemically rich products. A key challenge will be the development of catalysts that can operate with high efficiency and selectivity for a broad range of substrates.

Biocatalysis: Ene-reductases, such as OPR3 and YqjM, have been successfully used for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones through the desymmetrizing hydrogenation of the corresponding 2,5-cyclohexadienones. nih.gov This biocatalytic approach offers the advantage of high enantioselectivity (often >99% ee) under mild reaction conditions. nih.gov Challenges in this area include enzyme stability, substrate scope limitations, and the need for co-factor regeneration. Future research will likely focus on protein engineering to develop more robust and versatile ene-reductases with tailored substrate specificities.

Chiral Auxiliaries: The use of chiral auxiliaries represents a more traditional yet effective method for asymmetric synthesis. For instance, (R)-phenylglycinol can be used as a chiral auxiliary in Strecker-type reactions to synthesize chiral amino acids derived from functionalized bicyclo[1.1.1]pentanes, a structural motif accessible from cyclohexadienone precursors. nih.gov While reliable, this method often requires additional steps for the attachment and removal of the auxiliary group. The development of more efficient and easily removable chiral auxiliaries is a continuing goal.

| Approach | Catalyst/Auxiliary | Reaction Type | Key Advantages | Challenges |

| Organocatalysis | Chiral Phosphoric Acid | Intermolecular Diels-Alder | High enantioselectivity, creation of multiple stereocenters. rsc.org | Catalyst scope and substrate generality. |

| Biocatalysis | Ene-reductases (OPR3, YqjM) | Asymmetric Hydrogenation | Excellent enantioselectivity, mild conditions. nih.gov | Enzyme stability, substrate scope, co-factor regeneration. nih.gov |

| Chiral Auxiliaries | (R)-phenylglycinol | Strecker Reaction | Reliable and established methodology. nih.gov | Additional synthetic steps for attachment and removal. |

Exploration of New Reactivity Manifolds and Catalytic Systems

Expanding the known reactivity of this compound and developing novel catalytic systems for its transformation are crucial for accessing new chemical space.

Conjugate Addition Reactions: The conjugate addition of organocopper reagents and other nucleophiles to 4,4-dimethylcyclohexa-2,5-dienones is a facile method for the synthesis of mono- and bis-adducts. researchgate.net An interesting regioselectivity has been observed with unsymmetrical dienones, where the initial addition occurs distal to existing substituents. researchgate.net Future investigations could explore a wider range of nucleophiles and catalytic systems, including the use of earth-abundant metals, to control both the regio- and diastereoselectivity of these additions.

Catalytic Annulation Reactions: Catalytic annulation reactions are powerful tools for the construction of cyclic and heterocyclic frameworks. mdpi.com Developing novel annulation strategies starting from this compound could provide access to complex polycyclic structures. This could involve transition-metal catalysis, organocatalysis, or even metal-free approaches to construct new rings onto the cyclohexadienone scaffold. mdpi.com

Novel Catalytic Systems: The development of new catalytic systems is paramount for discovering new transformations of this compound. This includes the design of novel ligands for transition metal catalysts to fine-tune their reactivity and selectivity. Furthermore, the exploration of heterogeneous catalysts, such as metal-organic frameworks (MOFs) and supported nanoparticles, could offer advantages in terms of catalyst recyclability and process sustainability. lidsen.commdpi.com

| Reaction Type | Key Features | Future Research Directions |

| Conjugate Addition | Facile access to mono- and bis-adducts; observed regioselectivity with unsymmetrical dienones. researchgate.net | Exploration of a wider range of nucleophiles and catalytic systems to control selectivity. |

| Catalytic Annulation | Efficient construction of complex cyclic and heterocyclic frameworks. mdpi.com | Development of novel annulation strategies starting from this compound. |

| Novel Catalysis | Design of new ligands and exploration of heterogeneous catalysts. lidsen.commdpi.com | Improving catalyst efficiency, selectivity, and recyclability. |

Advanced Spectroscopic Techniques for In Situ Mechanistic Probes

A deep understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. The use of advanced spectroscopic techniques for in situ monitoring of reactions involving this compound can provide invaluable mechanistic insights.

In Situ NMR and UV/Vis Spectroscopy: The combination of in situ Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV/Vis) spectroscopy allows for the simultaneous acquisition of complementary spectroscopic data from a single reacting sample. chemrxiv.orgfigshare.com This can be particularly powerful for identifying and characterizing transient intermediates and for determining reaction kinetics. nih.gov For example, monitoring the photochemical reactions of this compound using in situ NMR with illumination could allow for the direct observation of excited states and short-lived intermediates. researchgate.net A challenge in this area is the development of robust experimental setups that allow for efficient mixing and precise temperature control within the confines of the spectrometer. ed.ac.uk

Probing Reaction Intermediates: The direct detection and characterization of reactive intermediates are crucial for elucidating reaction pathways. Advanced techniques such as time-resolved spectroscopy could be employed to study the dynamics of photochemical processes involving this compound.

| Technique | Information Gained | Challenges |

| In Situ NMR Spectroscopy | Detailed structural information on reactants, products, and intermediates; reaction kinetics. ed.ac.uk | Efficient mixing and temperature control within the NMR probe. |

| In Situ UV/Vis Spectroscopy | Information on chromophoric species; complementary kinetic data. chemrxiv.org | Spectral overlap and deconvolution of complex mixtures. |

| Combined In Situ NMR and UV/Vis | Comprehensive and correlated data for deeper mechanistic insights. chemrxiv.orgfigshare.com | Integration of different spectroscopic probes and data analysis. |

Integration of Machine Learning in Predicting Reactivity and Designing Syntheses

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, from predicting reaction outcomes to designing novel synthetic routes.

Predicting Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the major product of a given set of reactants and conditions. mit.edunih.govresearchgate.net These models often combine reaction templates with neural networks to rank potential products. mit.edunih.gov For this compound, an ML model could be developed to predict the outcome of various transformations, aiding in the design of experiments and the discovery of new reactivity. A significant challenge is the availability of large, high-quality datasets of reactions involving this specific class of compounds.

Predicting Enantioselectivity: ML models are also being developed to predict the enantioselectivity of asymmetric reactions. nih.gov By using molecular representations that capture the subtle energetic differences between diastereomeric transition states, these models can predict the enantiomeric excess of a reaction with a given catalyst. nih.gov This approach could be used to rapidly screen potential catalysts for the asymmetric synthesis of this compound derivatives, accelerating the discovery of highly selective catalysts.

| Application | Methodology | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Neural networks trained on reaction databases. mit.edunih.gov | Aiding in experimental design and discovery of new reactivity. |

| AI-Driven Retrosynthesis | Deep learning models and Monte Carlo tree search. share-talk.com | Designing efficient synthetic routes to complex derivatives. |

| Enantioselectivity Prediction | Machine learning models using reaction-based molecular representations. nih.gov | Accelerating the discovery of highly selective asymmetric catalysts. |

Green Chemistry Approaches in Dienone Synthesis and Transformations

The principles of green chemistry are increasingly important in modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and use renewable resources.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. researchgate.netnih.gov This technique has been successfully applied to various organic transformations, including aldol (B89426) condensations to form cyclohexanone (B45756) derivatives. researchgate.netugm.ac.idsemanticscholar.org The application of MAOS to the synthesis and transformations of this compound could lead to more efficient and environmentally friendly processes.

Solvent-Free Reactions: Performing reactions in the absence of a solvent can significantly reduce waste and simplify product purification. Solvent-free conditions have been successfully employed in microwave-assisted synthesis. researchgate.netugm.ac.idsemanticscholar.org Exploring solvent-free conditions for reactions involving this compound is a promising avenue for developing greener synthetic methods.

Sustainable Catalysis: The development of sustainable catalytic systems is a key aspect of green chemistry. This includes the use of catalysts based on earth-abundant and non-toxic metals, as well as the development of recyclable heterogeneous catalysts. mdpi.com Biocatalysis, as discussed in section 7.1, also represents a highly sustainable approach to catalysis. nih.gov Future research should focus on developing sustainable catalytic methods for the synthesis and transformation of this compound, minimizing the environmental impact of these processes.

| Green Chemistry Approach | Key Advantages | Application to this compound |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced reaction times. researchgate.netnih.gov | More efficient synthesis and transformations. |

| Solvent-Free Reactions | Reduced waste, simplified purification. researchgate.netugm.ac.idsemanticscholar.org | Greener synthetic methods. |

| Sustainable Catalysis | Use of earth-abundant metals, recyclable catalysts, biocatalysis. nih.govmdpi.com | Minimizing the environmental impact of chemical processes. |

Q & A

Q. What practices minimize artifacts in spectroscopic characterization?

- Methodological Answer : Pre-purify samples via recrystallization (e.g., using ethanol/water). Run blank solvents to identify background signals. For NMR, use deuterated solvents (e.g., CDCl₃) and report integration ratios for diagnostic peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.